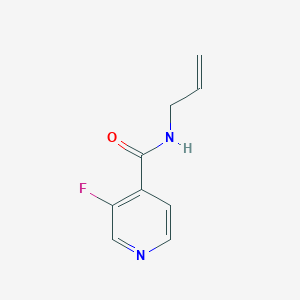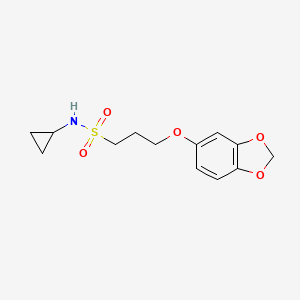![molecular formula C15H20ClN3O3S B6498941 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide CAS No. 886119-97-7](/img/structure/B6498941.png)
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro group, an imidazole ring, a propoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia, followed by cyclization
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions between sulfonamide groups and biological targets. It can also serve as a probe to investigate the biological activity of imidazole derivatives.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its imidazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of antibacterial and antifungal agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Comparison with Similar Compounds
4-Chloro-1H-imidazole: Similar in structure but lacks the propoxy and sulfonamide groups.
3-Propoxybenzene-1-sulfonamide: Lacks the imidazole ring and the chloro group.
N-[3-(1H-imidazol-1-yl)propyl]benzene-1-sulfonamide: Similar but without the chloro and propoxy groups.
Uniqueness: The uniqueness of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-10-22-15-11-13(4-5-14(15)16)23(20,21)18-6-3-8-19-9-7-17-12-19/h4-5,7,9,11-12,18H,2-3,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGGOEXOZFPUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498868.png)
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B6498876.png)
![methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate](/img/structure/B6498882.png)
![8-cyclopentyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498883.png)
![methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498887.png)
![methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498892.png)
![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)
![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)
![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)

![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)
